molecular formula C28H34N4O5 B3008133 N-cyclopentyl-5-(1-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide CAS No. 1223967-76-7

N-cyclopentyl-5-(1-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide

Cat. No.: B3008133
CAS No.: 1223967-76-7
M. Wt: 506.603
InChI Key: OFFFJPPZZUMRMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-5-(1-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide is a quinazolinone-derived compound featuring a 4-methoxybenzylamino substituent and a cyclopentyl amide side chain. The quinazolinone core is a privileged scaffold in medicinal chemistry, often associated with kinase inhibition, anti-inflammatory, or anticancer activity . The cyclopentyl moiety contributes to lipophilicity, which may influence membrane permeability and bioavailability.

Properties

IUPAC Name

N-cyclopentyl-5-[1-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N4O5/c1-37-22-15-13-20(14-16-22)18-29-26(34)19-32-24-11-5-4-10-23(24)27(35)31(28(32)36)17-7-6-12-25(33)30-21-8-2-3-9-21/h4-5,10-11,13-16,21H,2-3,6-9,12,17-19H2,1H3,(H,29,34)(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFFFJPPZZUMRMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclopentyl-5-(1-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, supported by diverse research findings and data.

Chemical Structure and Properties

The compound features a quinazolinone core structure, which is known for its diverse biological activities. The presence of a cyclopentyl group and a methoxybenzyl moiety enhances its lipophilicity and may influence its interaction with biological targets.

Antiviral Activity

Research has indicated that derivatives of quinazolinones exhibit significant antiviral properties. For instance, compounds structurally related to quinazolinones have shown efficacy against the Hepatitis C virus (HCV) by inhibiting the NS5B polymerase, a critical enzyme for viral replication. The design of such compounds often focuses on optimizing their binding affinity and selectivity towards the target enzyme .

Anticancer Potential

Quinazoline derivatives have also been explored for their anticancer properties. Studies suggest that modifications to the quinazoline scaffold can lead to compounds with potent antiproliferative effects against various cancer cell lines. For example, certain derivatives have demonstrated IC50 values in the low micromolar range against human cancer cell lines, indicating their potential as chemotherapeutic agents .

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in viral replication or cancer cell proliferation.
  • Apoptosis Induction : Some derivatives promote programmed cell death in cancer cells by activating apoptotic pathways.
  • Antioxidant Activity : The presence of methoxy groups can contribute to antioxidant properties, potentially protecting cells from oxidative stress .

Study 1: Antiviral Efficacy

A study focusing on quinazolinone derivatives reported that certain compounds exhibited submicromolar IC50 values against NS5B polymerase, highlighting their potential as antiviral agents. The study emphasized the importance of structural modifications in enhancing antiviral activity .

Study 2: Anticancer Activity

In another investigation, a series of quinazoline derivatives were synthesized and evaluated for their cytotoxic effects on various cancer cell lines. One compound showed an IC50 value of 0.138 µM against a specific cancer line, demonstrating significant anticancer potential .

Data Summary

Activity Type IC50 Value Cell Line/Target Reference
Antiviral0.069 µMNS5B polymerase (HCV)
Anticancer0.138 µMHuman cancer cell lines
AntioxidantNot quantifiedVarious cell types

Comparison with Similar Compounds

Table 1: Hypothetical Comparison Based on Structural Features

Property Target Compound Compound A ()
Quinazolinone Substituent 4-Methoxybenzylamino-2-oxoethyl 3-Nitrobenzyl
Amide Side Chain Cyclopentyl 4-Chlorophenethyl
Electron Effect Electron-donating (methoxy) Electron-withdrawing (nitro)
Predicted LogP Higher (cyclopentyl enhances lipophilicity) Moderate (chloro adds polarity)
Solubility Moderate (methoxy improves solubility) Lower (nitro reduces solubility)
Metabolic Stability Likely higher (reduced oxidative metabolism) Potentially lower (nitro group risk)

Pharmacological Implications

  • 4-Methoxybenzyl vs. 3-Nitrobenzyl : The methoxy group in the target compound may improve solubility and reduce cytotoxicity compared to the nitro group in Compound A, which is associated with reactive metabolite formation .
  • Cyclopentyl vs.

Research Findings and Hypotheses

  • Target Affinity: Quinazolinones with electron-donating substituents (e.g., methoxy) often exhibit enhanced selectivity for kinases compared to nitro-substituted analogues, which may nonspecifically inhibit redox-sensitive targets .
  • Toxicity Profile: The absence of a nitro group in the target compound suggests a lower risk of genotoxicity, a common concern with nitroaromatics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.